molecular formula C9H8FN3 B1333949 5-(2-fluorophenyl)-1H-pyrazol-3-amine CAS No. 502132-86-7

5-(2-fluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B1333949
CAS No.: 502132-86-7
M. Wt: 177.18 g/mol
InChI Key: HUDWZILWJQGLPY-UHFFFAOYSA-N
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Description

5-(2-fluorophenyl)-1H-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a fluorophenyl group at the 2-position of the pyrazole ring imparts unique chemical and biological properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-fluorophenyl)-1H-pyrazol-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoroacetophenone as the starting material.

    Condensation Reaction: 2-fluoroacetophenone is condensed with hydrazine hydrate to form 2-(2-fluorophenyl)hydrazine.

    Cyclization: The intermediate 2-(2-fluorophenyl)hydrazine undergoes cyclization with an appropriate reagent, such as ethyl acetoacetate, to form 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate.

    Reduction: The carboxylate group is then reduced to an amine group using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(2-fluorophenyl)-1H-pyrazol-3-amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) are used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives such as 5-(2-fluorophenyl)-1H-pyrazol-3-ol.

    Reduction: Reduced derivatives like this compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 5-(2-fluorophenyl)-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine:

    Drug Development: Due to its unique structure, it is explored as a potential lead compound for developing new pharmaceuticals, particularly in the treatment of inflammatory and neurological disorders.

Industry:

    Material Science: The compound is investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 5-(2-chlorophenyl)-1H-pyrazol-3-amine
  • 5-(2-bromophenyl)-1H-pyrazol-3-amine
  • 5-(2-methylphenyl)-1H-pyrazol-3-amine

Comparison:

  • Uniqueness: The presence of the fluorine atom in 5-(2-fluorophenyl)-1H-pyrazol-3-amine imparts unique electronic properties, making it more electronegative and potentially more reactive compared to its chloro, bromo, and methyl analogs.
  • Reactivity: The fluorine atom can influence the compound’s reactivity in substitution and addition reactions, making it a valuable intermediate in organic synthesis.
  • Biological Activity: The fluorinated compound may exhibit different biological activities and binding affinities compared to its analogs, making it a distinct candidate for drug development and biological studies.

Properties

IUPAC Name

5-(2-fluorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDWZILWJQGLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395285
Record name 5-(2-fluorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502132-86-7
Record name 5-(2-fluorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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